

# An In-depth Technical Guide to Butoconazole Nitrate: An Imidazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Butoconazole nitrate, a synthetic imidazole derivative, is a potent antifungal agent primarily utilized in the topical treatment of vulvovaginal candidiasis (VVC). Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the core characteristics of butoconazole nitrate, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for its synthesis, antifungal susceptibility testing, and clinical evaluation are presented, alongside structured data summaries and visual representations of key pathways and workflows.

## **Physicochemical Characteristics**

**Butoconazole nitrate** is a white to off-white crystalline powder. Its chemical name is (±)-1-[4-(p-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]imidazole mononitrate. The compound's structure and key physicochemical properties are summarized below.



| Property          | Value                                                                                                                                                                            | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C19H17Cl3N2S · HNO3                                                                                                                                                              | [1]       |
| Molecular Weight  | 474.79 g/mol                                                                                                                                                                     | [1]       |
| Melting Point     | Approximately 159°C with decomposition                                                                                                                                           | [2]       |
| Solubility        | Practically insoluble in water; sparingly soluble in methanol; slightly soluble in chloroform, methylene chloride, acetone, and ethanol; very slightly soluble in ethyl acetate. | [1]       |
| LogP              | 6.7                                                                                                                                                                              | [3]       |

# Mechanism of Action: Inhibition of Ergosterol Biosynthesis

As an imidazole derivative, **butoconazole nitrate** exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol  $14\alpha$ -demethylase, a cytochrome P450-dependent enzyme essential for the synthesis of ergosterol. [3]

The inhibition of this enzyme blocks the conversion of lanosterol to ergosterol, leading to an accumulation of  $14\alpha$ -methylated sterols within the fungal cell membrane.[3] This alteration in sterol composition disrupts the close packing of phospholipids, increasing membrane fluidity and permeability. The compromised cell membrane can no longer maintain its essential functions, resulting in the leakage of intracellular components and ultimately leading to fungal cell death.[3]





Figure 1: Mechanism of action of butoconazole nitrate.

## **Pharmacokinetic Profile**

Following intravaginal administration, **butoconazole nitrate** exhibits minimal systemic absorption. The majority of the drug remains at the site of action, contributing to its high local efficacy and low incidence of systemic side effects.



| Parameter                                | Value                                          | Condition                                    | Reference |
|------------------------------------------|------------------------------------------------|----------------------------------------------|-----------|
| Systemic Absorption                      | 1.7% (range 1.3-<br>2.2%) of the dose          | Following vaginal administration of 2% cream | [3][4]    |
| Peak Plasma Concentration (Cmax)         | 13.6 - 18.6 ng/mL                              | Following vaginal administration of 2% cream | [4]       |
| Time to Peak Plasma Concentration (Tmax) | 12 - 24 hours                                  | Following vaginal administration of 2% cream | [4]       |
| Half-life (t½)                           | 21 - 24 hours                                  | -                                            | [5]       |
| Excretion                                | Approximately equal amounts in urine and feces | -                                            | [6]       |

## **Antifungal Spectrum and In Vitro Activity**

**Butoconazole nitrate** demonstrates a broad spectrum of activity against various fungal pathogens, most notably Candida species, which are the primary causative agents of VVC. Its in vitro efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

| Organism                | MIC Range<br>(μg/mL) | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) | Reference |
|-------------------------|----------------------|---------------|---------------------------|-----------|
| Candida albicans        | ≤0.03 - >128         | 0.5           | 32                        | [7]       |
| Candida glabrata        | 0.06 - 64            | 16            | 32                        | [8]       |
| Candida<br>tropicalis   | 0.03 - 16            | 0.25          | 1                         | [2]       |
| Candida<br>parapsilosis | 0.016 - 8            | 0.125         | 0.5                       | [9]       |
| Candida krusei          | 0.125 - 64           | 16            | 32                        | [8]       |



Note: MIC values can vary depending on the specific strain and testing methodology.

## **Clinical Efficacy**

Numerous clinical trials have established the efficacy and safety of **butoconazole nitrate** for the treatment of VVC. It has been compared to other antifungal agents, demonstrating comparable or, in some cases, superior outcomes, particularly in terms of symptom relief.

| Treatment<br>Regimen                                    | Comparator                                 | Mycological<br>Cure Rate          | Clinical Cure<br>Rate             | Reference |
|---------------------------------------------------------|--------------------------------------------|-----------------------------------|-----------------------------------|-----------|
| Butoconazole<br>Nitrate 2%<br>Cream (3-day)             | Clotrimazole 200<br>mg tablets (3-<br>day) | 95% (8 days post-treatment)       | 82% (8 days post-treatment)       | [6]       |
| Butoconazole<br>Nitrate 2%<br>Cream (3-day)             | Clotrimazole 200<br>mg tablets (3-<br>day) | 80% (30 days post-treatment)      | -                                 | [6]       |
| Butoconazole Nitrate 2% Bioadhesive Cream (single dose) | Miconazole<br>Nitrate 2%<br>Cream (7-day)  | 87% (7-10 days<br>post-treatment) | 92% (7-10 days<br>post-treatment) | [10]      |
| Butoconazole Nitrate 2% Bioadhesive Cream (single dose) | Miconazole<br>Nitrate 2%<br>Cream (7-day)  | 74% (30 days<br>post-treatment)   | 88% (30 days<br>post-treatment)   | [10]      |
| Butoconazole<br>Nitrate 1%<br>Cream (6-day)             | Miconazole<br>Nitrate 2%<br>Cream (6-day)  | 91% (8 days<br>post-treatment)    | -                                 | [11]      |
| Butoconazole<br>Nitrate 2%<br>Cream (6-day)             | Miconazole<br>Nitrate 2%<br>Cream (6-day)  | 98% (8 days post-treatment)       | -                                 | [11]      |



A randomized, open-label, parallel study comparing single-dose **butoconazole nitrate** 2% vaginal cream to a single-dose oral fluconazole 150 mg tablet in 181 women with VVC found that the median time to first symptom relief was significantly shorter in the butoconazole group (17.5 hours vs. 22.9 hours for fluconazole).[12][13]

# **Experimental Protocols Synthesis of Butoconazole Nitrate**

The synthesis of **butoconazole nitrate** is a multi-step process. A representative synthetic route is outlined below, based on described chemical literature.[14][15]





Figure 2: Synthetic pathway for butoconazole nitrate.



#### **Detailed Methodology:**

- Preparation of 1-(4-chlorophenyl)-2-((2,6-dichlorophenyl)thio)butyl]-1H-imidazole (Butoconazole base):
  - React 1-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole with thionyl chloride to yield 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole.
  - React the resulting chloro derivative with 2,6-dichlorothiophenol in the presence of a base to yield the butoconazole base.[14]
- Formation of the Nitrate Salt:
  - Dissolve the butoconazole base in a suitable solvent such as anhydrous ether.
  - Add nitric acid dropwise with stirring until precipitation of butoconazole nitrate is complete.[16]
  - The resulting solid is then filtered, washed, and dried.

## Antifungal Susceptibility Testing: Broth Microdilution (CLSI M27)

The in vitro antifungal activity of **butoconazole nitrate** is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.[11][17][18][19][20]





Figure 3: Antifungal susceptibility testing workflow.

#### **Detailed Methodology:**

- Preparation of Antifungal Agent: A stock solution of butoconazole nitrate is prepared and serially diluted in RPMI-1640 medium to achieve a range of final concentrations in the microtiter plate wells.
- Inoculum Preparation: Fungal isolates are grown on appropriate agar plates, and a standardized inoculum suspension is prepared to a specific turbidity, corresponding to a defined concentration of fungal cells.
- Inoculation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
- Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.



 MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometric reader.

## **Clinical Trial Protocol for Vulvovaginal Candidiasis**

The design and execution of clinical trials for VVC are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[6][21][22][23] A typical randomized, double-blind, parallel-group study design is outlined below.





#### Figure 4: Clinical trial workflow for VVC treatment.

#### Detailed Methodology:

- Patient Population: Women of childbearing age with signs and symptoms of VVC, confirmed by potassium hydroxide (KOH) microscopy and/or fungal culture, are enrolled. Exclusion criteria typically include pregnancy, lactation, and concurrent use of other antifungal or antimicrobial agents.[22]
- Study Design: A randomized, double-blind, parallel-group design is commonly employed.
   Patients are randomly assigned to receive either butoconazole nitrate or a comparator (active control or placebo).[6][23]
- Treatment: The assigned treatment is administered according to the specified regimen (e.g., single-dose or multi-day).
- Efficacy Assessments: Patients are evaluated at baseline and at specified follow-up visits (e.g., 7-10 days and 30 days post-treatment). Efficacy endpoints include:
  - Mycological Cure: Negative KOH smear and fungal culture.[22]
  - Clinical Cure: Resolution of signs and symptoms of VVC.[22]
  - Therapeutic Cure: Combination of mycological and clinical cure.
- Safety Assessments: Adverse events are monitored and recorded throughout the study.

## **Measurement of Bioadhesion**

The bioadhesive properties of **butoconazole nitrate** vaginal cream formulations can be evaluated using a texture analyzer. This in vitro method measures the force required to detach the formulation from a model mucosal surface.[1][5][24][25]

Detailed Methodology:



- Preparation of Model Mucosa: A suitable model mucosal tissue (e.g., porcine vaginal mucosa) is prepared and mounted on the lower platform of the texture analyzer.
- Sample Application: The butoconazole nitrate cream is applied to the upper probe of the texture analyzer.
- Measurement: The probe with the cream is brought into contact with the mucosal tissue with
  a defined force for a specified duration. The probe is then withdrawn at a constant speed,
  and the force required to detach the cream from the tissue (force of adhesion) is measured.
  The work of adhesion can be calculated from the area under the force-distance curve.

## Safety and Tolerability

**Butoconazole nitrate** is generally well-tolerated. The most commonly reported adverse events in clinical trials are localized to the application site and are typically mild to moderate in severity.

| Adverse Event                     | Incidence (%)                                                 | Reference |
|-----------------------------------|---------------------------------------------------------------|-----------|
| Vulvar/vaginal burning            | 5.7% (total complaints including itching, soreness, swelling) | [21]      |
| Vulvar/vaginal itching            | 5.7% (total complaints including burning, soreness, swelling) | [21]      |
| Pelvic or abdominal pain/cramping | 5.7% (total complaints)                                       | [21]      |

In a comparative study with oral fluconazole, **butoconazole nitrate** vaginal cream was associated with fewer overall adverse events.

### Conclusion

**Butoconazole nitrate** is a well-characterized imidazole antifungal agent with a proven track record of efficacy and safety in the treatment of vulvovaginal candidiasis. Its mechanism of action, targeting the synthesis of ergosterol in the fungal cell membrane, provides a specific



and potent antifungal effect. The minimal systemic absorption following intravaginal administration contributes to its favorable safety profile. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important antifungal compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mucoadhesion and Bioadhesion Measurement | Texture Analysis [masontechnology.ie]
- 2. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Three-day treatment with butoconazole nitrate for vulvovaginal candidiasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution -PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST PMC [pmc.ncbi.nlm.nih.gov]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. An evaluation of butoconazole nitrate 2% site release vaginal cream (Gynazole-1) compared to fluconazole 150 mg tablets (Diflucan) in the time to relief of symptoms in patients with vulvovaginal candidiasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]

### Foundational & Exploratory





- 13. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. prepchem.com [prepchem.com]
- 16. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey
   PMC [pmc.ncbi.nlm.nih.gov]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. Reference method for broth dilution antifungal susceptibility testing of yeasts: Approved standard | Semantic Scholar [semanticscholar.org]
- 20. Butoconazole Nitrate Vaginal Cream [drugfuture.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Butoconazole nitrate 2% for vulvovaginal candidiasis. New, single-dose vaginal cream formulation vs. seven-day treatment with miconazole nitrate. Gynazole 1 Study Group -PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. stablemicrosystems.com [stablemicrosystems.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Butoconazole Nitrate: An Imidazole Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668105#butoconazole-nitrate-imidazole-derivative-characteristics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com